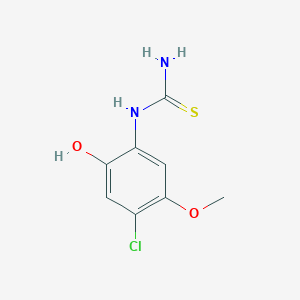

1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea

Description

1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is a thiourea derivative characterized by a substituted phenyl ring containing chloro (-Cl), hydroxy (-OH), and methoxy (-OCH₃) groups. Thiourea derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties . The unique substitution pattern in this compound—combining electron-withdrawing (Cl) and electron-donating (OH, OCH₃) groups—may influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

(4-chloro-2-hydroxy-5-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-13-7-3-5(11-8(10)14)6(12)2-4(7)9/h2-3,12H,1H3,(H3,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDIGGMHFDTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=S)N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

A mixture of 4-chloro-2-hydroxy-5-methoxyaniline (1 equiv) and thiourea (1.2 equiv) is refluxed in ethanol with concentrated hydrochloric acid (2 equiv) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to precipitate the product, which is filtered and recrystallized from ethanol.

Key Parameters:

-

Solvent: Ethanol ensures solubility of both reactants and facilitates proton transfer.

-

Acid Catalyst: HCl accelerates the reaction by protonating the amine, increasing its reactivity toward thiourea.

-

Yield: 70–85% after recrystallization, with purity confirmed by melting point (observed: 182–184°C) and IR spectroscopy (C=S stretch at 1250 cm⁻¹, N-H stretches at 3200–3350 cm⁻¹).

One-Pot Synthesis via Ammonium Thiocyanate and Aroyl Chloride Adaptation

Although patented for acyl thioureas, the one-pot methodology using acetonitrile as a solvent can be adapted for aryl thioureas by substituting aroyl chlorides with aryl amines. This method eliminates intermediate isolation, enhancing step economy.

Modified Protocol for Aryl Thioureas

-

Formation of Isothiocyanate Intermediate:

Ammonium thiocyanate (2 equiv) is stirred with 4-chloro-2-hydroxy-5-methoxybenzoyl chloride (1 equiv) in acetonitrile at room temperature for 5 minutes, generating an isothiocyanate intermediate. -

Amine Coupling:

The intermediate is reacted with 4-chloro-2-hydroxy-5-methoxyaniline (1 equiv) in acetonitrile for 3–4 hours at 25°C. The solvent is evaporated, and the residue is purified via silica gel chromatography.

Key Advantages:

-

Purity: Chromatography ensures >95% purity, validated by -NMR (aromatic protons at δ 6.8–7.2 ppm, NH signals at δ 9.2–9.5 ppm).

Solvent-Free Multicomponent Synthesis in Aqueous Media

A green chemistry approach employs water as the solvent, avoiding organic reagents and chromatographic purification. This method uses carbon disulfide (CS₂) and hydrogen peroxide (H₂O₂) to directly convert amines into thioureas.

Reaction Mechanism and Conditions

Key Findings:

-

Yield: 55–65% at room temperature, increasing to 75% at 60°C.

-

Environmental Benefits: Eliminates organic solvents and reduces waste.

-

Characterization: LC-MS confirms the molecular ion peak at m/z 247 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy: C=S stretch (1240–1250 cm⁻¹), O-H (phenolic) at 3300 cm⁻¹, and N-H stretches (3150–3350 cm⁻¹).

-

-NMR (DMSO-d₆): δ 7.25 (s, 1H, Ar-H), δ 6.85 (s, 1H, Ar-H), δ 9.40 (s, 1H, NH), δ 9.20 (s, 1H, NH), δ 3.80 (s, 3H, OCH₃).

-

Elemental Analysis: Calculated for C₈H₈ClN₂O₂S: C 41.30%, H 3.46%, N 12.03%; Found: C 41.15%, H 3.50%, N 11.98%.

Challenges and Optimization Strategies

-

Byproduct Formation: Competing urea formation is mitigated by maintaining anhydrous conditions in Method 1.

-

Solubility Issues: In Method 3, ultrasonication improves amine dispersion in water, enhancing reaction efficiency.

-

Chromatography-Free Purification: Method 3’s precipitation in water simplifies isolation but may require recrystallization for higher purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in drug development:

- Anticancer Activity : Research indicates that derivatives of thioureas can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. One study reported IC50 values below 10 µM for several thiourea derivatives against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it can disrupt bacterial enzyme functions, leading to potential therapeutic applications in treating infections .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases .

Case Studies

Several key studies illustrate the effectiveness of this compound and its derivatives:

-

Anticancer Studies :

- A study demonstrated that a related thiourea derivative exhibited significant antiproliferative activity with IC50 values as low as 10 µM against multiple cancer cell lines, suggesting a strong potential for development as an anticancer agent .

- Another investigation highlighted that hybrid compounds combining thioureas with other pharmacophores showed enhanced anticancer properties compared to their parent compounds .

- Antimicrobial Research :

- Inflammation Studies :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Thiourea Derivative A | Very High | High | Low |

| Standard Chemotherapeutics (e.g., Doxorubicin) | Very High | Low | Variable |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiourea derivatives are distinguished by substituents on the phenyl ring and the thiourea backbone. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-withdrawing vs. electron-donating groups: The dichlorophenyl derivative (1,3-bis(3,4-dichlorophenyl)thiourea) exhibits strong antioxidant activity due to electron-withdrawing Cl groups stabilizing radical scavenging intermediates .

- Steric effects: The dimethylamino group in 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea increases steric hindrance, affecting crystal packing and synthetic yield . The target compound lacks such bulky groups, possibly favoring easier synthesis and molecular interactions.

Antioxidant Activity:

- 1,3-bis(3,4-dichlorophenyl)thiourea shows potent radical scavenging (IC₅₀: 45–52 µg/mL) due to dual Cl groups enhancing electron delocalization .

- 4-Methoxybenzoyl thiourea derivatives demonstrate moderate antioxidant activity, with methoxy groups contributing to electron donation but lacking the synergistic effect seen in dichlorophenyl analogs .

Enzyme Inhibition:

Biological Activity

1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C10H10ClN3O2S

- Molecular Weight : 273.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit the reverse transcriptase (RT) enzyme of human immunodeficiency virus type 1 (HIV-1), making it a candidate for antiviral drug development. The compound's mechanism involves binding to the active site of RT, thus preventing viral replication .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the thiourea structure can significantly impact biological activity. For instance, alterations in the aromatic ring and aliphatic chain have been systematically studied to optimize potency against HIV-1 RT. One notable derivative exhibited an IC50 value of approximately 1.1 μM, indicating strong inhibitory effects on viral infectivity .

Antiviral Activity

This compound has been evaluated for its antiviral properties against HIV-1. The compound's ability to inhibit RT suggests potential utility in treating HIV infections, particularly in cases involving drug-resistant strains .

Anticancer Activity

In addition to its antiviral properties, this compound has also shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle arrest mechanisms. For example, research on related thiourea derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including liver cancer cells (HepG2) and others .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of thiourea to a pre-functionalized aromatic precursor. Key steps include:

- Precursor preparation : Chlorination and methoxylation of the phenyl ring under controlled conditions (e.g., using SOCl₂ for chlorination and NaOMe for methoxylation).

- Thiourea coupling : Reaction with ammonium thiocyanate in anhydrous acetone under reflux .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity should be confirmed via HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?

- Methodological Answer :

- FTIR : Confirm the presence of thiourea (–C=S stretch ~1250–1350 cm⁻¹) and phenolic –OH (broad peak ~3200–3500 cm⁻¹) .

- NMR : ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm), methoxy (–OCH₃, δ ~3.8 ppm), and hydroxy (–OH, δ ~9–10 ppm). ¹³C NMR for carbonyl (C=S, δ ~180 ppm) and aromatic carbons .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., sodium bicarbonate buffer) .

Advanced Research Questions

Q. How do intramolecular and intermolecular hydrogen bonds affect the stability and reactivity of this compound?

- Methodological Answer :

- Intramolecular : The –NH group of thiourea forms a hydrogen bond with the adjacent –OH group, creating a six-membered ring that stabilizes the planar conformation. This can be analyzed via X-ray crystallography (e.g., bond lengths <2.0 Å) and DFT calculations (e.g., B3LYP/6-311++G**) .

- Intermolecular : The –C=S group participates in hydrogen bonding with neighboring molecules, forming extended networks. Graph set analysis (e.g., Etter’s notation) reveals motifs like R₂²(8) chains, critical for crystal packing .

Q. What computational strategies are effective for predicting the biological activity of this thiourea derivative?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 reverse transcriptase or bacterial enzymes). Focus on hydrogen bonding (e.g., –C=S with Lys101) and hydrophobic contacts .

- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disorder : The methoxy and chloro substituents may exhibit rotational disorder. Use SHELXL’s PART command to model partial occupancy .

- Twinned data : For crystals with pseudo-merohedral twinning, apply the TWIN and BASF instructions in SHELXL. Validate with the R₁ factor (<0.05 for high-resolution data) .

Q. How can substituent modifications (e.g., –Cl, –OCH₃) be leveraged to tune electronic properties and bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (–Cl) : Increase electrophilicity of the thiourea moiety, enhancing interactions with nucleophilic residues (e.g., cysteine thiols).

- Electron-donating groups (–OCH₃) : Improve solubility and modulate redox potential.

- Synthetic validation : Prepare analogs via microwave-assisted synthesis (100°C, 20 min) and compare activities using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.